1-(6-Nitropyridin-3-yl)piperazine
Overview
Description
1-(6-Nitropyridin-3-yl)piperazine is a chemical compound with the CAS Number: 775288-71-6 . It has a molecular weight of 208.22 and its IUPAC name is 1-(6-nitro-3-pyridinyl)piperazine .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N4O2 . The InChI code is 1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 74 Ų . The compound has one rotatable bond and its XLogP3-AA value is 0.5 , which is a measure of its lipophilicity.Scientific Research Applications
Anticancer Activities
- Synthesis of Mannich Bases for Prostate Cancer : Novel Mannich bases derived from 6-(4-phenylpiperazin-1-yl)pyridin-3-ylamine, a compound related to 1-(6-Nitropyridin-3-yl)piperazine, have shown moderate cytotoxic activity against prostate cancer cells in vitro (Demirci & Demirbas, 2019).
Neurological and Psychiatric Disorders
- PET Tracers for Serotonin Receptors : N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides, synthesized from this compound precursors, have been identified as promising PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).
Synthesis of Biaryl Libraries
- Microwave-Mediated Suzuki–Miyaura Cross-Couplings : Research has demonstrated the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls from precursors like 2-bromo-5-nitropyridine, closely related to this compound, for diversifying biaryl libraries (Spencer et al., 2011).
Antileishmanial and Antitubercular Applications
- Repositioning Antitubercular Compounds : 6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, structurally similar to this compound, have shown potential as drug candidates for visceral leishmaniasis (Thompson et al., 2016).
HIV Research
- Synthesis of Anti-HIV Compounds : New 5-substituted Piperazinyl-4-nitroimidazole Derivatives, related to this compound, have been synthesized and evaluated for anti-HIV activity (Al-Masoudi et al., 2007).
GABA Receptor Function
- Modulation of GABA-A Receptor Function : N-substituted 3-(2-piperazin-1-yl-2-oxoethyl)-2-(pyridin-2-yl)isoindolin-1-ones, incorporating this compound analogs, have been tested for their effects on GABA-activated chloride currents in rat cerebellar granule cells (Di Mola et al., 2016).
Bioorthogonal Labeling
- Bioorthogonal Labeling Studies : Research into novel, functionalized piperazine derivatives for bioorthogonal labeling includes studies on compounds such as 1-(4-nitrobenzoyl)piperazine, which is structurally related to this compound (Mamat et al., 2016).
Antibacterial and Biofilm Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally akin to this compound, have shown promising antibacterial and biofilm inhibition activities, particularly against E. coli, S. aureus, and S. mutans strains (Mekky & Sanad, 2020).
Synthesis of Novel Anticancer Agents
- Novel Piperazine (2-Chloroethyl)-1-nitrosourea Analogues : A series of novel analogues have been synthesized and evaluated for anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents (Sowmithri et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCDLQPOKISIDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457598 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775288-71-6 | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(6-nitropyridin-3-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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